1-(2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide
Description
1-(2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core substituted with a 2-methylphenyl group and a morpholin-4-yl ethyl chain. Its molecular formula is C₁₅H₂₂N₂O₃S, with a calculated molecular weight of 310.41 g/mol. The compound features a sulfonamide (-SO₂NH-) linkage, a 2-methylphenyl aromatic ring, and a morpholine moiety attached via an ethyl spacer. Sulfonamides are widely recognized for their biological activity, particularly in targeting enzymes and receptors .
Properties
IUPAC Name |
1-(2-methylphenyl)-N-(2-morpholin-4-ylethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-13-4-2-3-5-14(13)12-20(17,18)15-6-7-16-8-10-19-11-9-16/h2-5,15H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSUOIXWZKHRMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide typically involves the following steps:
Formation of the 2-methylphenyl group: This can be achieved through Friedel-Crafts alkylation of toluene with an appropriate alkyl halide.
Introduction of the morpholine ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Attachment of the methanesulfonamide group: This step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(3-chlorophenyl)-N-(2-methylphenyl)methanesulfonamide ()
- Core structure : Methanesulfonamide with a 3-chlorophenyl and 2-methylphenyl substitution.
- Key difference: Replaces the morpholin-4-yl ethyl group with a 3-chlorophenyl ring.
2-[(4-methylphenyl)sulfonyl]-N-(4-morpholinophenyl)acetamide ()
- Core structure: Acetamide-sulfonyl hybrid with a 4-methylphenyl sulfonyl group and a 4-morpholinophenyl substitution.
- Key difference : Features an acetamide (-NHCO-) linker instead of a direct sulfonamide (-SO₂NH-) group. The morpholine is attached to a phenyl ring rather than an ethyl chain, which may influence spatial orientation and steric effects.
Physicochemical Properties Comparison
Key Observations :
- The target compound’s morpholine-ethyl group increases polarity compared to the chlorophenyl analog, as reflected in its higher estimated polar surface area (~70 Ų vs. 41.82 Ų). This may enhance aqueous solubility.
- The chlorine atom in the analog from elevates logP (3.84 vs. ~3.2 for the target), suggesting greater lipophilicity.
- The acetamide derivative () has a larger molecular weight (374.45 g/mol) due to its extended structure, which could impact membrane permeability.
Research Findings and Implications
Impact of Morpholine vs. The ethyl spacer in the target compound may provide greater conformational flexibility than the rigid phenyl-morpholine linkage in ’s compound.
logP and Solubility :
- The lower estimated logP of the target compound (~3.2) compared to the chlorophenyl analog (3.84) suggests better solubility profiles, aligning with morpholine’s polar nature. This could enhance bioavailability in drug development contexts .
Biological Relevance: Sulfonamides are known to inhibit carbonic anhydrases, GPCRs, and bacterial enzymes . The target compound’s structural features may position it for similar applications, though empirical data are required to confirm activity.
Synthetic Considerations :
- The morpholine-ethyl chain in the target compound may require multi-step synthesis, whereas the chlorophenyl analog () could be synthesized more straightforwardly via direct sulfonylation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
